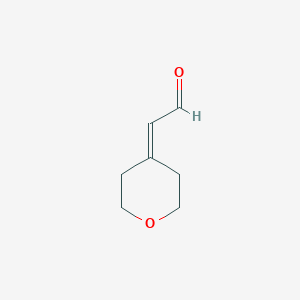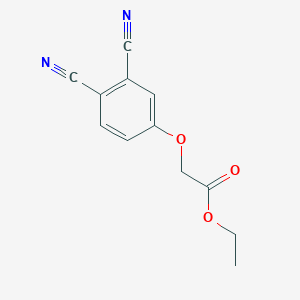
Ethyl (3,4-dicyanophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3,4-dicyanophenoxy)acetate is an organic compound characterized by the presence of an ethyl ester group attached to a phenoxy ring substituted with two cyano groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4-dicyanophenoxy)acetate typically involves the reaction of 3,4-dicyanophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Ethyl (3,4-dicyanophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted phenoxyacetates.
Hydrolysis: 3,4-dicyanophenol and ethanol.
Reduction: Ethyl (3,4-diaminophenoxy)acetate.
科学研究应用
Ethyl (3,4-dicyanophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications
作用机制
The mechanism of action of ethyl (3,4-dicyanophenoxy)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The cyano groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .
相似化合物的比较
Ethyl (3,4-dicyanophenoxy)acetate can be compared with other phenoxyacetate derivatives:
Ethyl (4-cyanophenoxy)acetate: Lacks one cyano group, which may affect its reactivity and biological activity.
Ethyl (3,5-dicyanophenoxy)acetate: Similar structure but with cyano groups at different positions, leading to different chemical and physical properties.
Ethyl (3,4-dihydroxyphenoxy)acetate:
This compound stands out due to the presence of two cyano groups, which impart unique electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
属性
CAS 编号 |
194425-65-5 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
ethyl 2-(3,4-dicyanophenoxy)acetate |
InChI |
InChI=1S/C12H10N2O3/c1-2-16-12(15)8-17-11-4-3-9(6-13)10(5-11)7-14/h3-5H,2,8H2,1H3 |
InChI 键 |
ZUNKQZLMIFINMI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


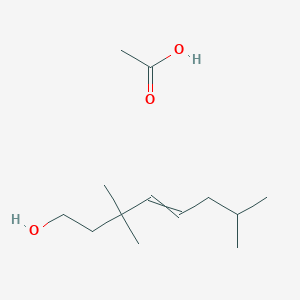
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
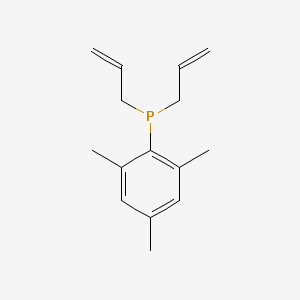
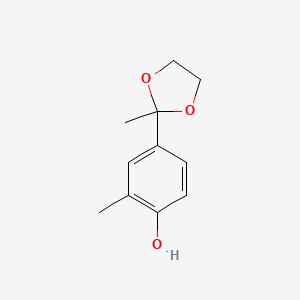
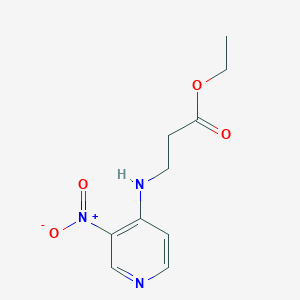
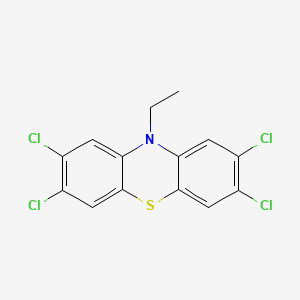
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
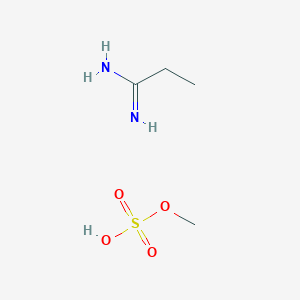
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

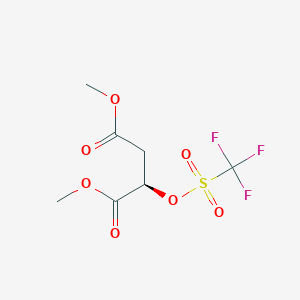
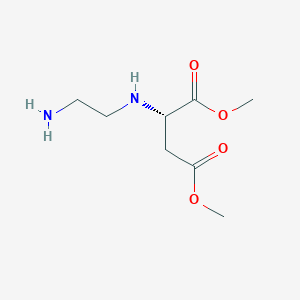
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
